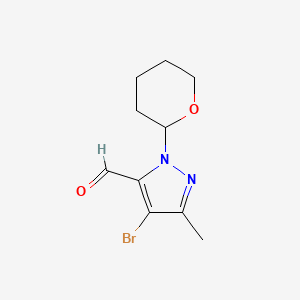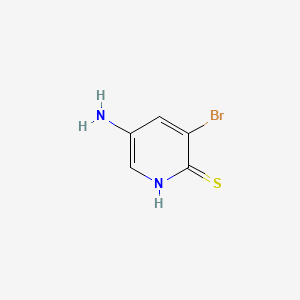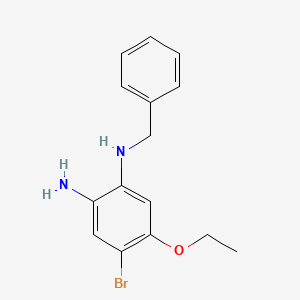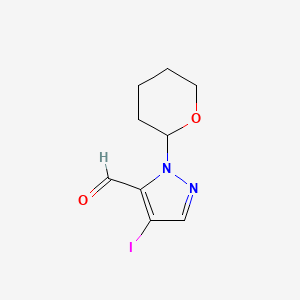
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1400644-65-6. It has a molecular weight of 306.1 and its IUPAC name is 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 . This indicates that the compound has a pyrazole ring with an iodo substituent at the 4-position, an aldehyde group at the 5-position, and an oxan-2-yl group at the 1-position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo addition and reduction reactions, oxidation, condensation reactions with active methylene compounds, reactions with semicarbazide, thiosemicarbazide, and hydroxylamine, among others .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.1 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Biological Activities
Pyrazoles are crucial scaffolds in medicinal chemistry due to their presence in biologically active compounds. Their synthesis often involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis methodologies provide valuable strategies for designing active biological agents through modifications and derivatizations of the pyrazole core (Dar & Shamsuzzaman, 2015).
Therapeutic Applications
Pyrazoline derivatives, closely related to pyrazoles, have been recognized for their pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their therapeutic applications span across a wide spectrum, underlining the pyrazole moiety's significance in drug design and discovery. The exploration of pyrazoline derivatives continues to unveil new biological activities and potential therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as aryl iodides , which are known to interact with various biological targets
Mode of Action
As an aryl iodide, it may undergo electrophilic aromatic substitution reactions with biological targets . The exact nature of these interactions and the resulting changes in cellular function are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds, influencing the enzyme’s activity and stability .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can affect the transcription of specific genes, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under refrigerated conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxicity or adverse reactions. Threshold effects have been observed, where a specific dosage range results in significant biochemical and cellular changes. Toxicity studies indicate that excessive doses can cause cellular damage and disrupt normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential effects on the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and efficacy in biochemical and cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the compound’s precise role in cellular processes and its potential therapeutic applications .
properties
IUPAC Name |
4-iodo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGKJKQPLRHELQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)I)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

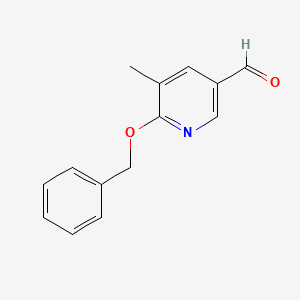

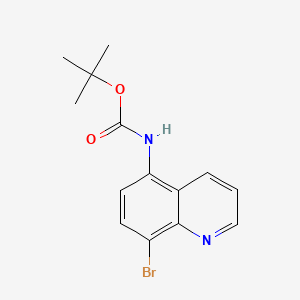
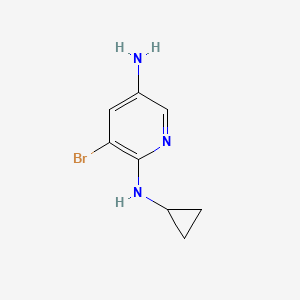
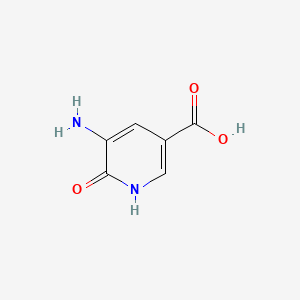


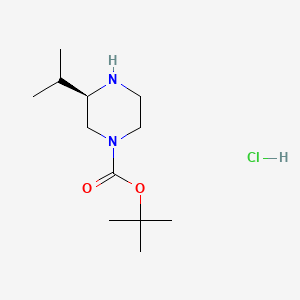
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)


